Thietan-3-amine hydrochloride

説明

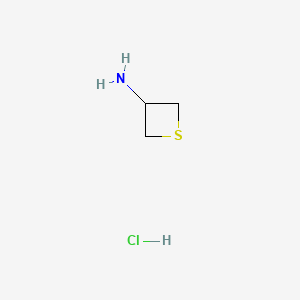

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

thietan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS.ClH/c4-3-1-5-2-3;/h3H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELHLMMLBSGUAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70725511 | |

| Record name | Thietan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128861-78-9 | |

| Record name | Thietan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thietan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Thietan 3 Amine Hydrochloride and Its Analogs

Strategies for Thietane (B1214591) Ring Formation

The formation of the thietane ring is a key step in the synthesis of thietan-3-amine (B45257) hydrochloride and related structures. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final thietane molecule.

Cyclic Thioetherification Approaches

Cyclic thioetherification represents a traditional and widely used method for constructing the thietane ring. nih.gov This approach involves the formation of a carbon-sulfur bond to close the four-membered ring.

One of the oldest and most established methods for preparing thietane derivatives is the double nucleophilic displacement of 1,3-dihaloalkanes with a sulfide (B99878) source, such as sodium sulfide. beilstein-journals.orgnih.gov This reaction proceeds via two sequential nucleophilic substitution steps to form the cyclic thioether. nih.gov This method is particularly suitable for the synthesis of 3-monosubstituted and 3,3-disubstituted thietanes. beilstein-journals.org However, its application for preparing more sterically hindered 2,2-, 2,4-, or polysubstituted thietanes can be challenging due to competing elimination reactions. beilstein-journals.org

For instance, the reaction of 2,2-bis(bromomethyl)propane-1,3-diol has been utilized in the synthesis of thietanose nucleosides. nih.gov Similarly, disulfonates of alkane-1,3-diols can be used in place of dihaloalkanes. beilstein-journals.org Thiourea has also been employed as a nucleophile in a stepwise displacement process to yield thietane derivatives. beilstein-journals.orgnih.gov

Table 1: Examples of Thietane Synthesis via Double Nucleophilic Displacement

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 1,3-dihaloalkanes | Sodium sulfide | Thietane derivatives | beilstein-journals.orgnih.gov |

| 2,2-bis(bromomethyl)propane-1,3-diol | Not specified | Thietanose nucleosides | nih.gov |

| 3,3-bis(chloromethyl)oxetane | Thiourea, KOH | 3-chloromethyl-3-hydroxymethylthietane | nih.gov |

An alternative thioetherification strategy involves the intramolecular cyclization of a substrate already containing both the sulfur nucleophile and a leaving group. beilstein-journals.orgnih.gov This is typically achieved through the intramolecular nucleophilic displacement of 3-mercaptoalkyl halides or sulfonates. This method offers a direct route to the thietane ring by forming the final C-S bond within the same molecule. The efficiency of this intramolecular cyclization is influenced by factors such as the nature of the leaving group and the conformational flexibility of the precursor. cas.cn

Double Nucleophilic Displacements of Dihaloalkanes

Ring Expansion Methodologies

Ring expansion methodologies provide another powerful set of tools for the synthesis of thietanes, often starting from more readily available three-membered heterocyclic rings. beilstein-journals.orgnih.gov These methods can be broadly classified into nucleophilic and electrophilic ring expansions.

The nucleophilic ring expansion of thiiranes (three-membered sulfur-containing heterocycles) is an effective method for preparing thietanes. nih.govresearchgate.netrsc.org This process typically involves the reaction of a thiirane (B1199164) with a reagent that can act as a one-carbon unit donor. For example, dimethyloxosulfonium methylide, generated from trimethyloxosulfonium iodide and sodium hydride, can react with thiiranes to yield thietanes. rsc.orgresearchgate.net The mechanism involves a nucleophilic ring-opening of the thiirane by the methylide, followed by an intramolecular displacement to form the four-membered thietane ring. rsc.orgresearchgate.net This approach provides an efficient route to various thietane derivatives from easily accessible thiiranes. rsc.org

Table 2: Reagents for Nucleophilic Ring Expansion of Thiiranes

| Reagent | Description | Reference |

|---|---|---|

| Trimethyloxosulfonium iodide / Sodium hydride | Generates dimethyloxosulfonium methylide for reaction with thiiranes. | rsc.orgresearchgate.net |

The synthesis of thietanes can also be achieved through the ring expansion of other three-membered heterocycles like oxiranes and aziridines, followed by a displacement reaction. nih.govresearchgate.net

In one approach, halomethyloxirane derivatives can react with a sulfur source like hydrogen sulfide in the presence of a base. nih.gov The initial step is the nucleophilic ring-opening of the oxirane by the hydrosulfide (B80085) anion, which then undergoes an intramolecular cyclization to form a thietan-3-ol (B1346918). nih.gov Similarly, oxirane-2-methyl sulfonates can serve as precursors for thietane synthesis. nih.gov

Another example involves the ring-opening of an aziridine-2-methyl tosylate derivative with a tetrathiomolybdate (B108656) salt. This is followed by an intramolecular cyclization to produce a bridged thietane structure. nih.gov

Table 3: Examples of Thietane Synthesis from Three-Membered Heterocycles

| Starting Heterocycle | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| Chloromethyloxirane | H₂S, Ba(OH)₂ | Thietan-3-ol | nih.gov |

| Oxirane-2-methyl sulfonate | Not specified | Thietane derivative | nih.gov |

| Aziridine-2-methyl tosylate | Ammonium (B1175870) tetrathiomolybdate | Bridged thietane | nih.gov |

| Thiirane-2-methanol | 3-Nitrophenol (Mitsunobu conditions) | Chiral thietane | nih.gov |

Nucleophilic Ring Expansion of Thiiranes

Cycloaddition Reactions

Cycloaddition reactions provide a powerful and direct route for the construction of the four-membered thietane ring system. nih.gov These reactions, particularly photochemical [2+2] cycloadditions, are valuable for creating substituted thietanes that can be further elaborated into compounds like thietan-3-amine hydrochloride. nih.govbeilstein-journals.org

Photochemical [2+2] Cycloadditions (Thia-Paternò-Büchi Reaction)

The Thia-Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a thiocarbonyl compound and an alkene, yielding a thietane. organic-chemistry.orgwikipedia.org This reaction is analogous to the Paternò-Büchi reaction, which produces oxetanes from carbonyls and alkenes. organic-chemistry.orgwikipedia.org The process is initiated by the photoexcitation of the thiocarbonyl compound, which then reacts with the alkene in its ground state. organic-chemistry.orgacs.org

The reaction can proceed through either a singlet or triplet excited state of the thiocarbonyl compound, leading to the formation of a diradical intermediate that subsequently cyclizes to form the thietane ring. organic-chemistry.org The reaction's utility has been demonstrated in the synthesis of a variety of thietane derivatives, including spirothietanes. nih.gov For instance, the irradiation of thiobenzophenone (B74592) in the presence of various electron-rich and electron-deficient olefins has been shown to produce the corresponding thietanes. nih.gov

Recent advancements have focused on overcoming the instability of many thiocarbonyl compounds by generating them in situ. nih.govchemistryviews.org One such method involves the Norrish type II fragmentation of pyrenacyl sulfides, which not only produces the required thiocarbonyl but also generates 1-acetylpyrene, a photocatalyst for the subsequent Thia-Paternò-Büchi reaction under visible light. nih.govchemistryviews.org This domino reaction approach allows for the synthesis of a wide range of thietanes from unstable thioaldehydes and aliphatic thioketones. nih.govchemistryviews.org

The stability of the resulting thietane can be influenced by the substituents. Aminothietanes can be unstable due to the participation of the nitrogen's lone pair electrons. clockss.org However, thietanes derived from thioimides, where the nitrogen is conjugated with a carbonyl or thiocarbonyl group, exhibit greater stability. clockss.org

Nucleophilic Cyclizations

Nucleophilic cyclization is a fundamental and widely employed strategy for the synthesis of the thietane ring. nih.govbeilstein-journals.orgnih.gov This method generally involves the intramolecular displacement of a leaving group by a sulfur nucleophile, forming the four-membered ring. A common approach is the reaction of 1,3-dihaloalkanes with a sulfide source, such as sodium sulfide. nih.govthieme-connect.de

Variations of this strategy include the cyclization of 3-mercaptoalkyl halides or sulfonates. nih.gov The efficiency of these reactions can be influenced by factors such as the nature of the leaving group and the reaction conditions. For instance, the synthesis of a thietanose derivative was achieved in high yield through a two-step sequence involving the selective displacement of a primary mesylate with potassium thioacetate, followed by an intramolecular SN2 reaction under basic conditions. nih.gov

Nucleophilic ring-opening of three-membered heterocycles, such as oxiranes (epoxides) and thiiranes, followed by intramolecular cyclization, also serves as a viable route to thietanes. nih.govbeilstein-journals.org For example, 2-(chloromethyl)oxirane (epichlorohydrin) can be converted to thietane-3-ol derivatives by reaction with a sulfur nucleophile like hydrogen sulfide or ammonium monothiocarbamates. nih.govthieme-connect.de The mechanism involves the initial ring-opening of the oxirane by the sulfur nucleophile, followed by intramolecular cyclization to form the thietane ring. nih.govbeilstein-journals.org

The table below summarizes examples of nucleophilic cyclization reactions for the synthesis of thietane derivatives.

| Starting Material | Reagents | Product | Yield |

| 1,3-dihaloalkanes | Sodium sulfide | Thietane derivatives | Varies |

| 3-mercaptoalkyl halides/sulfonates | Base | Thietane derivatives | Varies |

| D-xylose-derived dimesylate | 1. KSAc 2. Base | Thietanose derivative | 92% (cyclization step) nih.gov |

| 2-(chloromethyl)oxirane | H₂S, Ba(OH)₂ | Thietan-3-ol | Good beilstein-journals.org |

| 2-(1-haloalkyl)oxiranes | Ammonium monothiocarbamates | Thietane-3-ol derivatives | Low to good nih.gov |

Specific Synthesis of 3-Amino Thietane and its Derivatives

The synthesis of 3-amino thietane and its derivatives is of significant interest due to their potential applications in medicinal chemistry. indexcopernicus.com One of the key methods for introducing the amino group at the 3-position of the thietane ring is through the reductive amination of thietanone derivatives. google.com

Reductive Amination of Thietanone Derivatives

Reductive amination is a two-step process that involves the formation of an imine or a related C=N bond from a ketone, followed by its reduction to an amine. masterorganicchemistry.comorganicchemistrytutor.com In the context of thietan-3-amine synthesis, the starting material is typically a thietan-3-one (B1315229) derivative. google.com

The first step is the condensation of a thietan-3-one with an amine derivative. google.com A common reagent for this purpose is hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride, which reacts with the thietanone to form a thietanone oxime. google.com This reaction is often carried out at elevated temperatures (e.g., >80°C, preferably >100°C) in an autoclave and in the presence of a salt of an acid with a pKa value between 1 and 4, such as potassium dihydrogen phosphate. google.com The use of such conditions has been reported to lead to high yields of the oxime intermediate, exceeding 90%. google.com

The general reaction is as follows:

Thietan-3-one + NH₂-X → Thietan-3-imine derivative + H₂O

Where X can be OH (hydroxylamine), O-alkyl, O-aryl, or NHR⁵. google.com

The second step is the reduction of the thietan-3-imine derivative to the corresponding thietan-3-amine. google.com While various reducing agents can be employed, sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation. google.commasterorganicchemistry.com To enhance the reactivity and achieve high yields, an activator is often used in conjunction with the borohydride. google.com A particularly effective system is the combination of sodium borohydride with sulfuric acid. google.com This activated borohydride system has been shown to reduce thietanone oximes to thietan-3-amines in yields greater than 90%. google.com

Other borohydride reagents, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are also effective for reductive aminations. masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is a milder reducing agent than sodium borohydride and can selectively reduce iminium ions in the presence of ketones or aldehydes. masterorganicchemistry.comyoutube.com

The general reduction reaction is:

Thietan-3-imine derivative + [H] → Thietan-3-amine

The following table outlines the reductive amination process for a generic thietanone.

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1. Condensation | Thietan-3-one, Hydroxylamine hydrochloride | Potassium dihydrogen phosphate, Methanol (B129727), 120°C, 12h (Autoclave) | Thietanone oxime | >90% google.com |

| 2. Reduction | Thietanone oxime | Sodium borohydride, Sulfuric acid/Diglyme, -15°C to 110°C | Thietan-3-amine | >90% google.com |

Condensation with Amine Derivatives

Approaches from Epithiochlorhydrin and Related Precursors

Epithiochlorhydrin (chloromethylthiirane) serves as a cost-effective and readily available starting material for the synthesis of thietan-3-amine and its derivatives. Its reactivity allows for the direct formation of the thietane ring through reactions with various nucleophiles. google.comgoogleapis.com

A prominent synthetic route involves the reaction of epithiochlorhydrin with different nucleophiles to introduce the nitrogen atom that will become the amine group. google.comgoogleapis.com

Azide (B81097): The reaction of epithiochlorhydrin with an azide salt, typically sodium azide (NaN₃), is a common method. google.com This reaction is often performed in a biphasic system, such as water with an organic solvent like toluene (B28343) or tetrahydrofuran, at temperatures ranging from 20°C to 60°C for 2 to 20 hours. This step yields thietan-3-yl azide, which is an intermediate that must be handled with care due to the potential explosivity of azide compounds. The subsequent reduction of the azide to the desired thietan-3-amine can be accomplished through methods like catalytic hydrogenation, yielding the final product in high purity.

Cyanide: Another approach uses a cyanide source, such as potassium cyanide (KCN), to react with epithiochlorhydrin. google.com This reaction, typically conducted in an aqueous/organic solvent mixture at 40–60°C, produces thietan-3-nitrile. google.com The nitrile group can then be converted to the amine in a subsequent step.

Ammonia (B1221849): A more direct route involves the reaction of epithiochlorhydrin with ammonia (NH₃) in the presence of water. google.com This process can directly furnish thietan-3-amine, although it may require high pressure and temperature (e.g., 50°C to 250°C). google.com

| Nucleophile | Reagent(s) | Intermediate Product | Typical Conditions | Reference |

|---|---|---|---|---|

| Azide (N₃⁻) | Sodium Azide (NaN₃) | Thietan-3-yl azide | Biphasic system (e.g., water/toluene), 20-60°C, 2-20 hours | google.com |

| Cyanide (CN⁻) | Potassium Cyanide (KCN) | Thietan-3-nitrile | Aqueous/organic co-solvent (e.g., water/benzene), 40-60°C | google.comgoogle.com |

| Ammonia (NH₃) | Ammonia (aqueous) | Thietan-3-amine | Water or alcohol solvent, 50-250°C, high pressure | google.com |

The intermediates formed from the reaction with cyanide require further transformation to yield the final amine product.

Hydrolysis: Thietan-3-nitrile, obtained from the reaction with potassium cyanide, can be hydrolyzed under standard acidic or basic conditions to form thietan-3-carboxylic acid. google.com

Schmidt Rearrangement: This thietan-3-carboxylic acid can then be converted into thietan-3-amine via a Schmidt rearrangement. google.com The Schmidt reaction involves treating the carboxylic acid with hydrazoic acid (HN₃) under acidic conditions. google.comwikipedia.org The mechanism proceeds through the formation of a protonated acyl azide, which rearranges with the expulsion of nitrogen gas to form a protonated isocyanate. wikipedia.org This intermediate is then hydrolyzed by water to a carbamate, which decarboxylates to give the final amine. wikipedia.org

Curtius Rearrangement: An alternative to the Schmidt rearrangement is the Curtius rearrangement. In this method, the thietan-3-carboxylic acid is treated with a reagent like diphenylphosphoryl azide (DPPA) to generate an isocyanate intermediate, which can then be converted to the amine.

| Rearrangement | Starting Material | Key Reagent(s) | Key Intermediate | Reference |

|---|---|---|---|---|

| Schmidt Rearrangement | Thietan-3-carboxylic acid | Hydrazoic Acid (HN₃), Acid catalyst | Protonated Isocyanate | google.comwikipedia.org |

| Curtius Rearrangement | Thietan-3-carboxylic acid | Diphenylphosphoryl Azide (DPPA) | Isocyanate |

Reaction with Nucleophiles (e.g., Azide, Cyanide, Ammonia)

Conversion of Thietan-3-ols

An alternative synthetic strategy begins with thietan-3-ol, which can be prepared from precursors like 2-(1-haloalkyl)oxiranes (e.g., chloromethyloxirane) by reaction with a sulfur source such as hydrogen sulfide. nih.govbeilstein-journals.org The conversion of thietan-3-ol to thietan-3-amine is typically a two-step process.

Oxidation: Thietan-3-ol is first oxidized to the corresponding ketone, thietan-3-one. thieme-connect.de This transformation can be achieved using various oxidizing agents. thieme-connect.dethieme-connect.de

Reductive Amination: The resulting thietan-3-one, which can be unstable, is then converted to thietan-3-amine. One method is the Leuckart reaction, which involves treating the ketone with formamide, often in the presence of a catalyst like boric acid or aluminum salts at high temperatures, followed by hydrolysis with hydrochloric acid. thieme-connect.dethieme-connect.de For example, the Leuckart reaction on 2,2,4,4-tetramethylthietan-3-one (B1296296) yielded the corresponding amine in 60% yield. thieme-connect.dethieme-connect.de

One-Pot Synthesis Strategies

To improve efficiency and reduce costs, particularly for large-scale production, one-pot synthesis strategies are highly desirable. googleapis.com

The synthesis from epithiochlorhydrin using an azide nucleophile in a biphasic system represents a streamlined process, as it simplifies the separation of the intermediate product from impurities. google.comgoogleapis.com

More advanced one-pot methods for synthesizing substituted thietanes have also been developed. For instance, a one-pot, three-component coupling reaction of O,O-diethyl hydrogen phosphorodithioate, aromatic aldehydes, and electron-deficient olefins has been shown to be an efficient and highly diastereoselective method for producing functionalized thietanes. beilstein-journals.org While not producing thietan-3-amine directly, this methodology highlights modern approaches to constructing the thietane ring system in a single step. beilstein-journals.orgresearchgate.net

Ring Expansion of Azathietanes

Ring expansion reactions of small heterocycles provide another avenue to the thietane skeleton. While information on the ring expansion of azathietanes specifically is limited, analogous expansions of other three-membered rings are well-documented.

Thiirane Ring Expansion: A common method involves the ring expansion of thiiranes (three-membered sulfur heterocycles). rsc.orgbeilstein-journals.org For example, reacting thiiranes with dimethyloxosulfonium methylide (generated from trimethyloxosulfonium iodide and sodium hydride) leads to the formation of thietanes. rsc.org This process involves a nucleophilic ring-opening of the thiirane followed by an intramolecular cyclization. rsc.org The reaction of 2-(1-chloroalkyl)thiiranes with various nucleophiles can also induce a thiirane-thietane rearrangement to yield 3-substituted thietanes. researchgate.net

Aziridine (B145994) Ring Expansion: In certain cases, aziridines (three-membered nitrogen heterocycles) can be converted to thietane-containing structures. For example, the reaction of an aziridine cyclohexyl tosylate with ammonium tetrathiomolybdate was used to synthesize a bridged thietane structure, demonstrating a ring expansion where the aziridine carbon becomes part of the new thietane ring. beilstein-journals.org

Reactions with Allyl Thiol and Cyanamide

There is currently no available information in the searched literature detailing a synthetic route to this compound or its analogs via the reaction of allyl thiol and cyanamide.

Stereoselective and Asymmetric Synthesis

The synthesis of enantiomerically pure thietane derivatives is of significant interest. Stereoselective and asymmetric methods are employed to control the three-dimensional arrangement of atoms, which is crucial for the biological activity and physical properties of the final compounds. These methods often rely on chiral auxiliaries, which are stereogenic groups temporarily incorporated to direct the stereochemical outcome of a reaction, or on catalytic approaches that use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. wikipedia.org

The asymmetric synthesis of amines, including thietan-3-amine, can be effectively achieved using chiral amine reagents. nih.gov One of the most reliable methods involves the use of tert-butanesulfinamide (tBS) as a chiral auxiliary. nih.gov This process typically involves the condensation of the chiral sulfinamide with a ketone, such as thietan-3-one, to form a chiral N-sulfinyl imine. Subsequent nucleophilic addition to the imine occurs with high diastereoselectivity, directed by the bulky tert-butyl group. Finally, the acidic cleavage of the sulfinyl group reveals the desired chiral primary amine. nih.govnih.gov

The general steps for this asymmetric synthesis starting from thietan-3-one are outlined below:

| Step | Description | Key Reagents | Intermediate/Product |

| 1. Condensation | Thietan-3-one is condensed with a chiral sulfinamide, such as (S)-(-)-2-methyl-2-propanesulfinamide, to form the corresponding chiral N-sulfinyl imine. nih.gov | Thietan-3-one, (S)-(-)-2-methyl-2-propanesulfinamide, dehydrating agent (e.g., Ti(OEt)₄) | Chiral N-sulfinyl imine of thietane nih.gov |

| 2. Nucleophilic Addition | A nucleophile (e.g., an organometallic reagent) adds to the C=N bond of the imine. The stereochemistry of the addition is controlled by the chiral auxiliary. | Organometallic reagents (e.g., Grignard reagents) | Diastereomerically enriched N-sulfinyl-thietan-amine |

| 3. Deprotection | The tert-butanesulfinyl group is removed under acidic conditions (e.g., using HCl in a solvent like dioxane or methanol) to yield the chiral primary amine hydrochloride. nih.gov | HCl | Chiral this compound |

Catalytic approaches have also been explored for the functionalization of the thietane ring. Lewis and Brønsted acids have been used to catalyze the reaction of 3-aryl-thietan-3-ol dioxides with various nucleophiles, providing a route to 3,3-disubstituted thietane dioxides from the thietan-3-one precursor. acs.orgnih.gov While some studies on the rhodium-catalyzed ring expansion of thietanes using chiral auxiliaries reported low diastereoselectivity, other research has shown that enantiopure sulfoximines can serve as effective chiral ligands in asymmetric metal catalysis for reactions involving four-membered rings. nih.govresearchgate.net However, it has been noted that in certain photochemical ring expansion reactions, thietanes did not exhibit the high diastereoselectivity observed with their oxetane (B1205548) counterparts. rsc.org

The thietane ring can serve as a sugar mimic in nucleoside analogs. The synthesis of these optically active thietanose nucleosides often starts from readily available chiral pool materials. nih.gov

Key strategies include:

From Vitamin C: The first synthesis of a thietanose (a thietane-based sugar) was achieved starting from Vitamin C (ascorbic acid). The multi-step conversion yields a protected 1,2,3,4-butanetetraol derivative, which upon treatment with sodium sulfide, cyclizes to form the protected thietanose ring. nih.govbeilstein-journals.org

From Diethyl L-tartrate: In a similar fashion, (S,S)-2,3-bis(benzoyloxymethyl)thietane has been synthesized from diethyl L-tartrate. This intermediate was further converted into Thietanocin A, a sulfur analog of the antiviral nucleoside Oxetanocin A. nih.govbeilstein-journals.org

From Xylose: Optically active thietane-fused nucleosides have been designed and synthesized from both D- and L-xyloses, demonstrating the versatility of carbohydrates as starting materials for these complex structures. nih.govresearchgate.net

Pummerer Reaction: The enantiomerically pure synthesis of 9-[(2'S, 3'S)-bis(hydroxymethyl)thietan-1'-yl]adenine, a thio-analog of Oxetanocin A, was accomplished using a Pummerer reaction as the key step for coupling the thietane moiety with the nucleobase. researchgate.netjst.go.jp

These methods leverage established chiral centers from natural products to construct the complex, optically active thietane-containing nucleoside analogs.

| Starting Material | Key Intermediate/Strategy | Target Molecule Class |

| Vitamin C (Ascorbic Acid) | 1,3-dimesylate of 2,4-di-O-protected 1,2,3,4-butane-tetraol nih.gov | Protected Thietanose nih.govbeilstein-journals.org |

| Diethyl L-tartrate | (S,S)-2,3-bis(benzoyloxymethyl)thietane nih.gov | Thietanocin A nih.gov |

| D- and L-Xylose | Spiro acetal (B89532) intermediates nih.gov | Thietane-fused Nucleosides nih.govbeilstein-journals.orgresearchgate.net |

| Pre-formed Thietane Sulfoxide | Pummerer Reaction with Purine Base researchgate.net | Thietane Nucleoside (Oxetanocin A analog) researchgate.net |

The Petasis reaction, also known as the boronic acid Mannich reaction, is a powerful multi-component reaction that couples a carbonyl compound, an amine, and an organoboronic acid to form substituted amines. organic-chemistry.orgwikipedia.org While traditionally used for secondary and tertiary amines, recent protocols have been developed for a scalable synthesis of primary amines using this method. nuph.edu.ua

For the synthesis of primary amines from thietan-3-one, the reaction would involve the ketone, an ammonia equivalent, and a suitable boronic acid. The use of an ammonia surrogate is necessary to install the primary amino group. The reaction is advantageous as it often proceeds under mild conditions and can tolerate a variety of functional groups. wikipedia.orgnuph.edu.ua A key benefit of recently developed protocols is the optimization of work-up procedures to enable the isolation of the desired homoallylic amines without requiring chromatographic purification, which is a significant advantage for large-scale synthesis. nuph.edu.ua

| Component | Example | Role in Reaction |

| Carbonyl | Thietan-3-one | Electrophilic component, forms an iminium ion intermediate. |

| Amine | Ammonia equivalent (e.g., NH₃ solution, or a protected amine like benzylamine (B48309) followed by debenzylation) | Nucleophilic component, condenses with the carbonyl. |

| Organoboron Reagent | Allylboronic acid pinacol (B44631) ester, Arylboronic acid | Provides the carbon-based nucleophile that adds to the iminium ion. nuph.edu.ua |

Synthesis of Optically Active Thietane Nucleosides

Scalable Synthesis and Process Optimization

The development of safe, efficient, and scalable synthetic routes is crucial for the practical application of thietan-3-amine. Early synthetic routes starting from 1,3-dichloroacetone (B141476) were hampered by the high toxicity and volatility of the starting material and the instability of the thietan-3-one intermediate, leading to inconsistent yields. google.com

To overcome these challenges, optimized and more robust processes have been developed, focusing on alternative starting materials and reaction conditions suitable for large-scale production. google.com

Key Scalable Routes:

From Epithiochlorhydrin: A prominent scalable route begins with the cost-effective and readily available epithiochlorhydrin. Reaction with sodium azide in a biphasic system yields thietan-3-yl azide. Subsequent reduction of the azide, for example through catalytic hydrogenation or with reagents like magnesia powder in methanol, affords thietan-3-amine in high yields (up to 87%). This method avoids the problematic intermediates of earlier syntheses.

Optimized Reductive Amination: The reductive amination of thietan-3-one remains a viable pathway, with significant process optimization. The reaction can be performed by treating thietan-3-one with excess ammonia in a solvent such as methanol or ethanol, often under elevated pressure (5 to 50 bar) and temperature (50°C to 250°C). Reaction times typically range from a few hours to 36 hours. This direct approach transforms the ketone intermediate into the desired amine. google.com

The table below compares these scalable approaches:

| Feature | Route from 1,3-Dichloroacetone | Route from Epithiochlorhydrin | Optimized Reductive Amination |

| Starting Material | 1,3-Dichloroacetone google.com | Epithiochlorhydrin | Thietan-3-one google.com |

| Key Intermediate(s) | Thietan-3-one google.com | Thietan-3-yl azide | Thietan-3-imine (in situ) google.com |

| Key Advantages | - | Cost-effective starting material, avoids unstable ketone isolation, high overall yield. | Direct conversion of ketone to amine. |

| Key Disadvantages | Highly toxic/volatile starting material, unstable/volatile ketone intermediate, inconsistent yields. google.com | Use of potentially explosive azide reagents requires careful handling. | Requires handling of ammonia, potentially under pressure and high temperature. google.com |

| Reported Yield | Often inconsistent google.com | Up to 87% | Moderate (50-70% for related oxime reduction) |

Process optimization also extends to purification. For instance, in the synthesis of related hydrochloride salts, direct crystallization from the reaction mixture after hydrogenation and addition of concentrated HCl has proven effective for large-scale synthesis of highly pure products, avoiding the need for chromatography. unist.ac.kr Similarly, optimized work-up procedures in Petasis reactions allow for direct isolation of amine products. nuph.edu.ua

Reactivity and Chemical Transformations of Thietan 3 Amine Hydrochloride

Ring-Opening Reactions of the Thietane (B1214591) Moiety

The high ring strain of the thietane core makes it susceptible to ring-opening reactions under various conditions, a key feature in its synthetic utility. msu.edu These reactions can be initiated by nucleophiles or electrophiles and often proceed with a high degree of regioselectivity. researchgate.netresearchgate.net

The regioselectivity of nucleophilic ring-opening reactions of unsymmetrical thietanes is generally governed by a balance between steric and electronic effects. researchgate.netmagtech.com.cn In the absence of strong electronic influences, nucleophiles tend to attack the less sterically hindered carbon atom adjacent to the sulfur. researchgate.netresearchgate.net However, the presence of activating groups or the use of Lewis acids can alter this preference. researchgate.netresearchgate.net

For instance, in unsymmetrical thietanes, nucleophilic attack typically occurs at the less substituted carbon atom, a process controlled by steric hindrance. researchgate.net Conversely, in the presence of Lewis acids, electronic effects can become dominant, leading to attack at the more substituted carbon atom, especially in cases involving aryl or alkenyl substituents. researchgate.netresearchgate.net This principle is crucial for directing the outcome of synthetic transformations involving thietane derivatives. researchgate.net

| Factor | Influence on Regioselectivity | Typical Outcome |

| Steric Hindrance | Directs nucleophilic attack to the less substituted carbon. | Attack at the sterically most accessible position. researchgate.netresearchgate.net |

| Electronic Effects | Can direct nucleophilic attack to the more substituted carbon, especially with activating groups (e.g., aryl, alkenyl). | Attack at the electronically activated position. researchgate.net |

| Lewis Acids | Enhance electronic effects, promoting attack at the more substituted carbon. | Favors electronically controlled regioselectivity. researchgate.netresearchgate.net |

| Nature of Nucleophile | Strong nucleophiles often favor sterically controlled pathways. | Attack at the less hindered carbon. magtech.com.cn |

Ring-opening of the thietane moiety in Thietan-3-amine (B45257) hydrochloride and its derivatives can lead to the formation of various acyclic sulfur compounds, such as thiols and thioethers. researchgate.net These transformations are valuable for introducing sulfur-containing functionalities into larger molecules. The specific acyclic product formed depends on the reagents and reaction conditions employed. For example, reductive ring-opening can yield the corresponding aminothiol, while reaction with nucleophiles in the presence of an electrophile can result in more complex acyclic structures.

Regioselectivity in Ring-Opening Processes

Functional Group Interconversions of the Amine Moiety

The primary amine group in Thietan-3-amine hydrochloride is a key site for functionalization, allowing for the introduction of a wide array of substituents through reactions such as acylation and alkylation.

The amine group of Thietan-3-amine readily undergoes acylation with various acylating agents, including acid chlorides and anhydrides, to form the corresponding amides. This reaction is a common strategy for creating more complex derivatives. For example, the acylation of 3-aminothietane derivatives has been employed in the synthesis of various compounds, including those with potential biological activity. researchgate.net

| Acylating Agent | Product Type | Reference |

| Acid Chlorides | N-Acylthietan-3-amines | researchgate.net |

| Anhydrides | N-Acylthietan-3-amines | researchgate.net |

The nitrogen atom of the amine can be alkylated using various alkylating agents. The synthesis of secondary and tertiary amines from primary amines is a fundamental transformation in organic chemistry. organic-chemistry.org While direct alkylation can sometimes lead to overalkylation, various methods have been developed for selective mono- or di-alkylation. organic-chemistry.orgnih.gov For instance, reductive amination provides a controlled route to N-alkylated products. The use of specific catalysts and reaction conditions can favor the formation of secondary amines. organic-chemistry.org

Acylation Reactions

Derivatization Strategies via the Thietane Ring

Beyond ring-opening, the thietane ring itself can be derivatized. For example, oxidation of the sulfur atom can lead to the corresponding thietane-1-oxide and thietane-1,1-dioxide. These oxidized derivatives often exhibit different chemical and physical properties, including increased polarity. acs.org The thietane dioxide, in particular, has shown high chemical stability, making it a desirable scaffold in medicinal chemistry. acs.org Furthermore, functionalization at the C3 position, often starting from thietan-3-one (B1315229), allows for the introduction of various substituents onto the ring, expanding the diversity of accessible thietane derivatives. acs.org

Oxidation to Thietane Dioxides

The sulfur atom in the thietane ring of thietan-3-amine and its derivatives can be oxidized to form the corresponding sulfoxides and sulfones (thietane dioxides). Thietane dioxides are of interest in medicinal and agricultural chemistry. researchgate.netacs.org For instance, they have been investigated as replacements for carbonyl groups in carboxylic acids and as components in potential antibacterial and insecticidal agents. acs.org The oxidation of thietanols, derived from thietan-3-one, is a common method to produce these dioxides. acs.org

Carbocationic Intermediates in Derivatization

Recent research has demonstrated a divergent approach to synthesizing 3,3-disubstituted thietane dioxide derivatives through the formation of carbocationic intermediates on the four-membered ring. researchgate.netacs.org This method involves the use of catalytic Lewis or Brønsted acids to activate benzylic tertiary alcohols of thietane dioxides. researchgate.netacs.org The generation of a carbocation on the thietane ring is a critical step that facilitates subsequent coupling reactions. researchgate.net Kinetic and computational studies support the formation of this carbocation as the rate-determining step in these transformations. researchgate.net

Coupling with Arenes, Thiols, and Alcohols

Once the carbocationic intermediate is formed, it can be coupled with a variety of nucleophiles, including arenes, thiols, and alcohols. researchgate.netacs.org This allows for the direct formation of C-C, C-S, and C-O bonds on the intact four-membered ring, providing a rapid and divergent route to a range of 3,3-disubstituted thietane dioxide derivatives. acs.org

For example, a calcium-catalyzed reaction has been developed for the coupling of 3-aryl-thietan-3-ol dioxides with arene and thiol nucleophiles. acs.org For alcohol nucleophiles, a Brønsted acid catalyst such as Tf₂NH has been successfully employed to achieve O-alkylation. acs.org Both aromatic and aliphatic thiols, as well as primary and benzylic alcohols, have been shown to be effective coupling partners. acs.org

Table 1: Catalysts and Conditions for Coupling Reactions of Thietane Dioxide Derivatives

| Nucleophile | Catalyst System | Conditions | Product Type | Ref. |

|---|---|---|---|---|

| Arenes | Calcium(II) catalyst | Not specified | 3-Aryl-3-arylthietane dioxides | acs.org |

| Thiols | Calcium(II) catalyst | 40 °C to 110 °C | 3-Aryl-3-sulfanylthietane dioxides | acs.org |

Mechanistic Investigations of Reactions Involving this compound

The reactivity of this compound is governed by the properties of both the strained thietane ring and the amino group. Mechanistic studies are crucial for understanding and optimizing its chemical transformations.

Role of Tertiary Amines as Bases and Nucleophiles

Amines, including derivatives of thietan-3-amine, can function as both bases and nucleophiles due to the lone pair of electrons on the nitrogen atom. chemistrystudent.comchemguide.co.uk As bases, they can accept a proton (Brønsted-Lowry theory). chemguide.co.ukmasterorganicchemistry.com As nucleophiles, they can attack electron-deficient centers. chemguide.co.uklibretexts.org

In reactions, tertiary amines can act as non-nucleophilic bases to neutralize acid byproducts, or they can participate directly as nucleophiles. libretexts.org The basicity and nucleophilicity of an amine are influenced by the electronic and steric effects of the groups attached to the nitrogen. chemistrystudent.commasterorganicchemistry.com Alkyl groups generally increase basicity through an electron-donating inductive effect, making the lone pair more available. chemistrystudent.com However, increasing steric hindrance can decrease nucleophilicity. masterorganicchemistry.com In the context of reactions involving thietan-3-amine derivatives, added tertiary amines can play a crucial role in the reaction mechanism, for instance, by facilitating elimination reactions or acting as a shuttle for protons. chemguide.co.uknih.gov

Photoredox-Catalyzed Reactions

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of reactive radical intermediates under mild conditions. researchgate.netsioc-journal.cn This methodology has been applied to the α-heteroarylation of tertiary amines, a reaction that forms valuable benzylic amine structures. rsc.org

The general mechanism involves the single-electron oxidation of a tertiary amine by an excited photocatalyst to form an amine radical cation. beilstein-journals.org This intermediate can then undergo deprotonation to form a nucleophilic α-amino radical. beilstein-journals.org This radical can then engage in various coupling reactions. rsc.org While specific applications to this compound are not detailed in the provided context, the principles of photoredox catalysis are broadly applicable to amines and could be extended to thietane derivatives to forge new carbon-carbon or carbon-heteroatom bonds. researchgate.netrsc.orgbeilstein-journals.org For example, photoredox-catalyzed decarboxylative additions to ketones are a known transformation. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Thietane dioxides |

| Thietan-3-one |

| 3-Aryl-thietan-3-ol dioxides |

| Arenes |

| Thiols |

| Alcohols |

| Tf₂NH (Triflimide) |

| MeCN (Acetonitrile) |

Applications in Medicinal Chemistry and Drug Discovery Research

Thietan-3-amine (B45257) Hydrochloride as a Privileged Building Block

Thietan-3-amine hydrochloride has emerged as a significant "privileged building block" in medicinal chemistry. nih.gov Privileged structures are molecular scaffolds that can serve as ligands for diverse biological targets by modifying their functional groups. nih.gov The thietane (B1214591) ring, a four-membered heterocycle containing a sulfur atom, imparts unique three-dimensional structural features to molecules. acs.orgbeilstein-journals.org This is highly desirable in modern drug discovery, which seeks to move beyond flat, two-dimensional molecules to improve properties like specificity and reduce off-target effects.

The inclusion of the thietane motif can positively influence a compound's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADMET) profile. researchgate.netroutledge.com For instance, four-membered heterocycles like thietanes can enhance aqueous solubility and metabolic stability while lowering the lipophilicity of organic molecules. The amino group at the 3-position provides a convenient handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives. This versatility enables chemists to systematically explore the chemical space around a lead compound to optimize its biological activity and drug-like properties. researchgate.net The hydrochloride salt form of thietan-3-amine enhances its stability and solubility, making it easier to handle and use in various synthetic and biological applications.

Incorporation into Bioactive Molecules

The unique structural and physicochemical properties of this compound make it an attractive component for incorporation into a variety of bioactive molecules. acs.org Its strained four-membered ring and the presence of a sulfur atom can lead to novel interactions with biological targets.

In drug design, isosteric replacement, the substitution of one atom or group of atoms in a molecule with another that has similar size, shape, and electronic properties, is a common strategy to improve a compound's characteristics. The thietane moiety is considered a valuable bioisostere for other cyclic systems and even for acyclic fragments. nih.gov For example, thietanes have been used as replacements for carbonyl groups and other functionalities. This strategy aims to enhance properties such as metabolic stability, solubility, and target-binding affinity. nih.gov The incorporation of the thietane ring from thietan-3-amine can introduce a greater degree of three-dimensionality into a molecule, which can lead to improved target engagement and selectivity. acs.org

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved stability and oral bioavailability. A novel approach in this area involves replacing the easily hydrolyzed amide bond in a peptide with a more stable chemical group. acs.org The 3-amino-oxetane, a close structural relative of thietan-3-amine, has been successfully used as a surrogate for a peptide bond. acs.org This creates pseudo-dipeptides that retain the hydrogen bond donor/acceptor pattern of the original peptide but are resistant to enzymatic degradation. acs.org Given the structural similarities, thietan-3-amine holds similar potential for creating novel peptidomimetics with enhanced therapeutic properties.

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. The modification of the sugar moiety is a key strategy in the development of new nucleoside analogs with improved efficacy and resistance profiles. Thietanose nucleosides, where the furanose ring of a natural nucleoside is replaced by a thietane ring, have been synthesized and evaluated for their biological activity. nih.govnih.gov For instance, various D- and L-thietanose nucleosides have been synthesized from D- and L-xylose, respectively. nih.gov Some of these compounds, such as d-uridine, d-cytidine, d-5-fluorocytidine, and l-cytidine (B150697) analogs, have demonstrated moderate anti-HIV activity. nih.gov The synthesis of these analogs often involves the creation of a thietane ring structure that can be subsequently coupled with various nucleobases. nih.gov

| Nucleoside Analog | Configuration | Base | Anti-HIV Activity (EC50, µM) |

| d-uridine analog | d | Uracil | 6.9 nih.gov |

| d-cytidine analog | d | Cytosine | 1.3 nih.gov |

| d-5-fluorocytidine analog | d | 5-Fluorocytosine | 5.8 nih.gov |

| l-cytidine analog | l | Cytosine | 14.1 nih.gov |

This table presents a selection of thietanose nucleoside analogs and their reported anti-HIV activity. EC50 represents the concentration of the compound that is required for 50% of its maximum effect.

The N-methyl-D-aspartate (NMDA) receptor is a crucial glutamate (B1630785) receptor in the central nervous system involved in synaptic plasticity, learning, and memory. wikipedia.org Its dysfunction is implicated in various neurological and psychiatric disorders. wikipedia.org Consequently, the NMDA receptor is a significant target for drug discovery. google.com Certain thietane derivatives have been investigated as modulators of the NMDA receptor. For example, 3-aminothietane-3-carboxylic acid has been identified as a modulator of this receptor. beilstein-journals.org The unique conformation conferred by the thietane ring can influence the binding of these molecules to the receptor, potentially leading to the development of novel therapeutics for conditions like Parkinson's disease, Alzheimer's disease, and chronic pain. wikipedia.orgnih.gov

Nucleoside Analogs

Structure-Activity Relationship Studies (General)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they provide insights into how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net The incorporation of the thietan-3-amine scaffold into various molecules has been a subject of SAR studies to understand the impact of the thietane ring on biological function. These studies have shown that the strained four-membered thietane ring can significantly affect a molecule's conformation and electronic properties, which in turn can alter its interaction with biological targets. nih.gov By systematically modifying the substituents on the thietane ring and the amino group, researchers can probe the specific structural requirements for optimal activity and selectivity. nih.gov

Contributions to Pharmaceutical and Agrochemical Development

This compound serves as a crucial building block in the synthesis of novel compounds for both the pharmaceutical and agrochemical industries. cymitquimica.comnih.gov The inclusion of the strained thietane ring can introduce unique conformational constraints and physicochemical properties into molecules, making it an attractive scaffold for medicinal chemists. cymitquimica.com The hydrochloride salt form of thietan-3-amine is often utilized in synthesis due to its improved stability and solubility, which are advantageous for pharmaceutical formulations.

Research has shown that derivatives synthesized from thietane-3-amine possess a wide spectrum of biological activities, including potential antimicrobial, antiviral, and anticancer effects, marking them as promising candidates for drug discovery. indexcopernicus.comhmjournals.com The versatility of the amino group allows for a variety of chemical modifications, leading to the creation of diverse libraries of compounds for biological screening.

In pharmaceutical development, thietane-containing compounds have been investigated for various therapeutic areas. For instance, a 3-substituted thietane-1,1-dioxide derivative, N-199/1, has been studied for its antidepressant properties, with research suggesting it acts on serotonergic, noradrenergic, dopaminergic, and cholinergic neurotransmission. rrpharmacology.ru Another area of research involves thietane-containing 1,2,4-triazole (B32235) derivatives, which have demonstrated antiplatelet and anticoagulant activities in vitro. nih.gov Furthermore, thietanose nucleosides, which are structural analogs of natural nucleosides where the ribose sugar is replaced by a thietane ring, have been synthesized and evaluated for their antiviral potential. nih.gov Specific d- and l-thietanose nucleosides have exhibited moderate anti-HIV activity. nih.gov

The application of thietane derivatives extends to agrochemical research as well. The unique structural features of the thietane ring are utilized in the design of new pesticides. nih.gov Patent literature discloses various arylthioacetamide derivatives incorporating a thietane moiety, which have been found to possess insecticidal properties. google.com These developments underscore the importance of the thietane scaffold in creating next-generation crop protection agents. cymitquimica.com

The following table summarizes selected research findings on bioactive compounds derived from the thietane scaffold:

| Compound Class | Specific Derivative(s) | Reported Biological Activity | Reference |

| Thietane-1,1-dioxide Derivatives | N-199/1 (a 3-substituted thietane-1,1-dioxide) | Antidepressant properties; interacts with multiple neurotransmitter systems | rrpharmacology.ru |

| Triazole Derivatives | Thietane-containing 2-(5-bromo-2,4-dihydro-3-oxo-1,2,4-triazolyl-4)acetate salts | Antiplatelet and anticoagulant activity | nih.gov |

| Thietanose Nucleosides | d-uridine, d-cytidine, d-5-fluorocytidine, and l-cytidine thietanose analogs | Moderate anti-HIV activity | nih.gov |

| Pyrimidine Derivatives | 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives | General biological activity screening | nih.gov |

| Arylthioacetamide Derivatives | Ortho-substituted arylthioacetamides with a thietan-3-yl group | Insecticidal properties | google.com |

Use in Probe Compound Development

In addition to developing therapeutic and agrochemical agents, this compound is a valuable starting material for the synthesis of chemical probes. These probes are essential tools in chemical biology for exploring biological systems and elucidating the mechanisms of action of drugs and the function of their targets.

The thietane ring is considered a bioisostere for other cyclic structures, such as cyclobutane (B1203170), oxetane (B1205548), and azetidine, and can also serve as an isostere for larger groups in certain contexts. The development of amino-oxetanes as bioisosteres for benzamides highlights a strategy where small, strained rings are used to modulate the physicochemical and pharmacokinetic properties of bioactive compounds. researchgate.net This principle of bioisosteric replacement is fundamental to probe development, allowing for systematic investigation of structure-activity relationships (SAR). By replacing a specific chemical group with a thietane moiety, researchers can probe the steric and electronic requirements of a biological target, such as an enzyme active site or a receptor binding pocket.

The synthesis of various thietane derivatives to evaluate their impact on a specific biological activity is a practical application of this concept. For example, the creation of a series of thietanose nucleosides to test against HIV helps to map the structural requirements of the viral enzymes they target. nih.gov Similarly, the investigation into thietane-containing triazoles for antiplatelet activity provides insights into the key interactions necessary for inhibiting platelet aggregation. nih.gov While these molecules are often developed as potential drug candidates, they also function as probes of their respective biological pathways.

The table below illustrates how thietane derivatives serve as probes by enabling the study of structure-activity relationships.

| Research Area | Compound Series | Probed Biological Question | Reference |

| Antiviral Research | d- and l-thietanose nucleosides | Investigating the structural requirements of viral targets for anti-HIV activity by modifying the sugar moiety of nucleoside analogs. | nih.gov |

| Cardiovascular Research | Thietane-containing 1,2,4-triazole derivatives | Exploring the impact of the thietane group on antiplatelet and anticoagulant efficacy to understand target-ligand interactions. | nih.gov |

| Neuroscience | 3-substituted thietane-1,1-dioxide derivatives | Elucidating the mechanism of antidepressant action by observing the effects of a novel thietane-based scaffold on various neurotransmitter systems. | rrpharmacology.ru |

| Bioisosterism | Amino-oxetanes (related strained ring systems) | Using strained heterocyclic rings as replacements for common pharmacophores like benzamides to probe for improved properties. | researchgate.net |

Computational and Theoretical Investigations

Conformational Analysis of Thietan-3-amine (B45257) Hydrochloride and its Derivatives

The four-membered thietane (B1214591) ring is not planar and exhibits a characteristic puckering motion. ebi.ac.ukrsc.org This puckering leads to different conformations, the stability of which is influenced by the substituents on the ring. For the parent thietane, also known as trimethylene sulfide (B99878), the ring-puckering potential energy function has been studied using quantum-chemical calculations, which determined a barrier to planarity and a specific puckering angle. ebi.ac.uk

In substituted thietanes, the position and nature of the substituent dictate the preferred conformation. For instance, in 3-substituted thietane 1-oxides, low-temperature NMR studies have shown a preference for a puckered conformation with a pseudo-equatorial oxygen atom. rsc.org The crystal structures of cis- and trans-3-p-bromophenylthietan 1-oxide reveal that the sulfinyl oxygen is equatorial in both isomers when in the solid state. researchgate.net The puckering angle itself can vary; X-ray diffraction analysis of a 3-hydroxythietane-1,1-dioxide derivative showed a puckering angle of 29.4°, whereas diarylthietane dioxides were less puckered (14.0°–16.9°). acs.org

For Thietan-3-amine hydrochloride, the protonated amine group at the C3 position would be expected to influence the conformational equilibrium of the puckered ring. The balance between axial and equatorial conformers is a key aspect of its structure. ebi.ac.uk The interaction between the substituent and the sulfur atom, as well as steric and electronic effects, determines the most stable arrangement. In complexes of trimethylene sulfide with hydrogen fluoride, both axial and equatorial hydrogen-bond conformers have been characterized, with the axial conformer found to be the most stable. ebi.ac.uk This suggests that in derivatives like this compound, similar conformational preferences are likely.

Table 1: Conformational Properties of Selected Thietane Derivatives This table summarizes key conformational parameters for the thietane ring in various derivatives as determined by computational and experimental methods.

| Derivative | Method | Key Finding | Puckering Angle | Reference |

| Thietane (Trimethylene Sulfide) | Quantum-Chemical Calculations | Characterized ring-puckering potential | 26° | ebi.ac.uk |

| Thietane Cation | VUV-MATI Spectroscopy / Quantum-Chemical Calculations | More planar than neutral thietane | 18.2° | ebi.ac.uk |

| Thietane 1-Oxide | Low-temperature NMR | Preferential puckered conformation | Not specified | rsc.org |

| 3-p-Bromophenylthietan 1-Oxide | X-ray Crystallography | Sulfinyl oxygen is equatorial | Not specified | researchgate.net |

| 3-Aryl-3-hydroxythietane-1,1-dioxide | X-ray Diffraction | Puckered ring | 29.4° | acs.org |

| 3,3-Diarylthietane-1,1-dioxide | X-ray Diffraction | Less puckered ring | 14.0-16.9° | acs.org |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the complex mechanisms of reactions involving thietane rings. rsc.org These calculations can map potential energy surfaces, identify transition states, and determine activation energies, providing a detailed picture of how a reaction proceeds.

A prominent example is the study of the cycloreversion of thietane radical cations, which was analyzed using Density Functional Theory (DFT) at the UB3LYP/6-31G* level. researchgate.net The calculations revealed that the reaction occurs through a stepwise mechanism initiated by the breaking of the C2-C3 bond, leading to the formation of intermediates. researchgate.netconicet.gov.ar From these intermediates, two different reaction pathways can lead to either alkenes and thiobenzophenone (B74592) or formal [4+2] cycloadducts. researchgate.net

DFT calculations have also been used to investigate the stereoselectivity of ring expansion reactions of thietanes. rsc.org These studies can rationalize why certain isomers are formed preferentially by comparing the activation barriers for different reaction pathways. researchgate.netrsc.org For instance, in the formation of a single endo-isomer in a reaction involving phenyl substituents, M06/6-311+G(d,p)//M06/6-31+G(d,p) calculations showed that this outcome is due to higher activation barriers for the alternative exo-cyclisation. researchgate.net

Furthermore, computational studies have been combined with time-resolved spectroscopic techniques to uncover the mechanism of thietane intermediate formation in DNA photolesions. nih.gov These studies demonstrated that an efficient intersystem crossing leads to a triplet minimum of the thietane intermediate, which then rearranges to form the final photoproduct. nih.gov Computational investigations into the nucleophilic cleavage of substituted thietanes have also been performed to understand their reactivity. nih.gov

Table 2: Calculated Energies for the Cycloreversion of a Thietane Radical Cation This table presents the calculated activation free energies for key steps in the cycloreversion of a thietane radical cation, as determined by DFT calculations. conicet.gov.ar

| Reaction Step | Transition State | Activation Free Energy (kcal/mol) | Reference |

| C2-C3 Bond Breaking | TS1a | 0.3 | conicet.gov.ar |

| C2-C3 Bond Breaking | TS1b | 1.7 | conicet.gov.ar |

| Intermediate Complex Formation | TS2a | 4.4 | conicet.gov.ar |

| Intermediate Complex Formation | TS2b | ~0 | conicet.gov.ar |

Prediction of Reactivity and Selectivity

Theoretical calculations are crucial for predicting the reactivity and selectivity of thietane derivatives in various chemical transformations. The inherent ring strain of the four-membered ring is a major driver of its reactivity, particularly in ring-opening reactions. msu.eduresearchgate.net

The regioselectivity of ring-opening and ring-expansion reactions of unsymmetrical thietanes is a key issue that can be addressed computationally. researchgate.netresearchgate.net The outcome of these reactions is often controlled by a combination of steric and electronic effects. researchgate.net For example, in nucleophilic ring-opening reactions, the attack generally occurs at the less substituted carbon atom, a preference governed by steric hindrance. researchgate.net However, in reactions involving electrophilic attack or the formation of carbocationic intermediates, electronic effects can dominate, directing the reaction to the carbon atom that can better stabilize a positive charge. msu.eduresearchgate.net

Computational studies, such as those performed at the MP2(Full)/6-311++G(d,p)//MP2(Full)/6-31+G(d) level, have been used to predict the synthetic viability of nucleophilic cleavage reactions. nih.gov By calculating the free energy of activation, researchers can determine whether a proposed reaction is likely to proceed under mild conditions. nih.gov For instance, a study on the ammonolysis of halogen-substituted heterocycles predicted that while several haloazetidines and oxetanes would be reactive, the substituted thietanes investigated were not synthetically useful under the same mild conditions. nih.gov This predictive power allows chemists to prioritize experimental efforts toward more promising synthetic routes. rsc.org

Molecular Modeling in Ligand Design (General)

The thietane ring is an increasingly recognized structural motif in medicinal chemistry and drug design. benthamdirect.comresearchgate.net Molecular modeling plays a pivotal role in designing and evaluating ligands that incorporate this four-membered heterocycle. scielo.br These techniques help rationalize the biological activity of thietane-containing compounds and guide the design of new, more potent analogues. benthamdirect.com

Molecular docking is a widely used computational method to predict the binding orientation and affinity of a ligand to its macromolecular target. researchgate.neteco-vector.com For example, docking studies were performed on thietane-containing derivatives of 2-[3-methylxanthinyl-8-sulfanyl]acetic acid to predict their inhibitory activity against phosphodiesterase 4 (PDE4). researchgate.neteco-vector.com The results showed that the molecules bind in the same site as a known inhibitor, and their calculated binding energies were comparable, suggesting they are promising candidates. researchgate.neteco-vector.com

Modeling has also been used to understand the activity of thietanose nucleosides as antiviral agents. nih.gov By modeling a d- and l-thietanose cytidine (B196190) analogue within the active site of deoxycytidine kinase, researchers could investigate the critical interactions required for phosphorylation, the first step in their activation. nih.gov Similarly, the binding of a thietane-2′-spirocyclic uridine (B1682114) triphosphate was modeled into the active site of the Hepatitis C virus (HCV) NS5B polymerase to rationalize its broad-spectrum antiviral activity. nih.gov These studies provide insights into structure-activity relationships and help explain why small structural changes, like the substitution of an oxygen atom for sulfur, can significantly alter the biological profile of a drug candidate. nih.gov

Table 3: Molecular Docking Results for Thietane-Containing PDE4 Inhibitors This table shows a comparison of binding energies for thietane-containing compounds and a reference ligand, as predicted by molecular docking studies. researchgate.neteco-vector.com

| Compound | Target | Predicted Binding Energy (kcal/mol) | Key Interaction Feature | Reference |

| Roflumilast (Reference) | Phosphodiesterase 4 (PDE4) | Comparable to test compounds | Binds in active site | researchgate.neteco-vector.com |

| Compound I (Thietane derivative) | Phosphodiesterase 4 (PDE4) | Comparable to Roflumilast | Binds in the same site areas | researchgate.neteco-vector.com |

| Compound II (Thietane derivative) | Phosphodiesterase 4 (PDE4) | Surpasses Roflumilast | Binds in the same site areas | researchgate.neteco-vector.com |

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Traditional methods for synthesizing thietanes often involve multi-step processes with modest yields. wikipedia.org A common and effective route to Thietan-3-amine (B45257) involves using epithiochlorhydrin as a starting material. This method includes a reaction with sodium azide (B81097) to form an azide intermediate, followed by reduction to the amine, achieving yields up to 87%. While cost-effective, this route involves potentially explosive azide intermediates, necessitating careful handling.

Future research is focused on developing greener and more efficient synthetic strategies. Key areas of advancement include:

Continuous Flow Reactors: The use of continuous flow systems for processes like azide formation and reduction can minimize the handling risks associated with explosive intermediates and improve the reproducibility of the synthesis. For instance, mixing epithiochlorhydrin and sodium azide in a microreactor, followed by inline reduction, has demonstrated high conversion rates of over 90%.

Solvent Recycling: Implementing biphasic systems, such as water/toluene (B28343), allows for the recovery and reuse of solvents, which reduces both the cost and the environmental impact of the synthesis.

Alternative Cyclization Strategies: Research into different cyclization methods, such as those starting from 1,3-diols, is ongoing to provide alternative and potentially more sustainable pathways to the thietane (B1214591) core. nih.govbeilstein-journals.org

Enzymatic and Photochemical Methods: Preliminary investigations into enzymatic rearrangements and photochemical activation for steps like azide reduction are underway. While currently facing challenges in yield and scalability, these methods hold the promise of minimizing reagent use and moving towards more sustainable synthetic practices.

| Method | Starting Material | Key Reagents | Reported Yield (%) | Key Advantages/Disadvantages |

|---|---|---|---|---|

| Azide Reduction | Epithiochlorhydrin | NaN₃, H₂/Pd-C or Magnesia | ~87% | Cost-effective, high yield; involves explosive azide intermediates. |

| Reductive Amination | Thietan-3-one (B1315229) | NH₂OH·HCl, NaBH₄ | 50-70% | Avoids azides; lower scalability and may use unstable starting materials. |

| Curtius Rearrangement | Thietan-3-nitrile | DPPA, Benzyl alcohol | 65-75% | Moderate yield; involves toxic isocyanates. |

Exploration of New Chemical Transformations

Thietan-3-amine hydrochloride's structure allows for a variety of chemical reactions, making it a versatile intermediate. The amino group can be functionalized, and the thietane ring itself can participate in unique transformations. Future research will likely focus on exploring new reactions to generate novel derivatives.

Key areas for exploration include:

Oxidation: The sulfur atom can be oxidized to form the corresponding sulfoxides and sulfones, which can alter the compound's properties and biological activity.

Ring-Opening and Ring-Expansion Reactions: The strain in the four-membered ring makes it susceptible to ring-opening by nucleophiles or ring-expansion reactions, providing pathways to larger sulfur-containing heterocycles. nih.govwikipedia.orgresearchgate.net

Substitution Reactions: Nucleophilic substitution can occur at the carbon atoms adjacent to the sulfur, allowing for the introduction of diverse functional groups.

Mannich Reactions: As demonstrated with related thietane structures, Mannich reactions can be used to introduce aminomethyl groups at various positions, creating a new library of derivatives. researchgate.net

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a known method for forming thietane rings and can be further explored to create complex, spirocyclic systems. nih.govresearchgate.netbeilstein-journals.org

Expansion of Thietane-Containing Chemical Space in Drug Discovery

Four-membered heterocycles like thietanes are increasingly utilized in medicinal chemistry. chemrxiv.org The thietane motif is considered a valuable bioisostere for other small rings like cyclobutane (B1203170) and azetidine, offering unique vectors and properties. Thietane derivatives have shown potential as antimicrobial and anticancer agents.

Future efforts in drug discovery will focus on:

Library Synthesis: Creating diverse libraries of thietane-based compounds for high-throughput screening against a wide range of biological targets. nih.govscielo.br The development of large, accessible chemical spaces, such as the 55-billion-molecule CHEMriya™ space, facilitates the exploration of novel scaffolds. biosolveit.de

Scaffold Hopping: Using the thietane core to replace other cyclic systems in known active compounds to improve properties like solubility, metabolic stability, and target affinity. biosolveit.deethz.ch

Fragment-Based Drug Discovery (FBDD): Utilizing simple thietane fragments as starting points to build more complex and potent drug candidates. scielo.br

Natural Product-Inspired Design: Incorporating the thietane moiety into scaffolds inspired by natural products to generate novel compounds with high structural complexity and biological relevance. scielo.br The exploration of macrocyclic compounds, which can target challenging protein-protein interfaces, represents another promising avenue. mdpi.com

| Application Area | Strategy | Rationale and Potential |

|---|---|---|

| Antimicrobial Agents | Derivative Synthesis | Studies have shown that certain thietane derivatives exhibit higher potency against bacteria than some traditional antibiotics. |

| Anticancer Agents | Screening against Cancer Cell Lines | Some derivatives have been found to significantly reduce cancer cell viability, potentially by inducing apoptosis. |

| Bioisosteric Replacement | Scaffold Hopping | Thietanes can replace other rings (e.g., phenyl, cyclobutane) to improve physicochemical properties like solubility and metabolic stability. ethz.chacs.org |

| Novel Scaffolds | Exploring New Chemical Space | The unique 3D structure of thietanes provides access to novel chemical matter not covered by more common ring systems. nih.govnih.gov |

Advanced Mechanistic Studies of Complex Reactions

A deeper understanding of the reaction mechanisms involving thietanes is crucial for controlling reaction outcomes and designing more efficient synthetic routes. The strained nature of the ring often leads to complex reaction pathways.

Future research will employ a combination of experimental and computational methods to:

Investigate Reaction Intermediates: Identify and characterize transient species, such as biradicals or ion-molecule complexes, that may form during photochemical or electron-transfer reactions. nih.govresearchgate.net

Elucidate Reaction Pathways: Use kinetic studies, such as those employing Hammett plots and UV/vis spectroscopy, to map out multi-step reaction mechanisms and determine rate-determining steps. rsc.org

Computational Modeling: Apply quantum chemical calculations to model reaction coordinates, calculate activation energies, and understand the factors controlling reactivity and stereoselectivity in thietane transformations. researchgate.netresearchgate.net For example, computational studies can help resolve contradictions in stability data by assessing the impact of impurities or predicting reaction outcomes.

Applications in Advanced Materials Science

The unique properties of sulfur-containing heterocycles suggest that thietane derivatives could find applications in materials science. cymitquimica.comsmolecule.com The sulfur atom can influence electronic and optical properties, and the ring system can be incorporated into polymer backbones.

Emerging research areas include:

Polymer Chemistry: Investigating the use of thietane derivatives as monomers for polymerization, potentially leading to new types of sulfur-containing polymers with unique thermal or optical properties. researchgate.net

Optical Materials: Exploring thietane-containing compounds for applications in nonlinear optics or as components in organic light-emitting diodes (OLEDs), where sulfur-containing compounds have shown promise.

Functional Materials: Developing thietane-based materials with specific functionalities, leveraging the reactivity of the thietane ring for cross-linking or surface modification. smolecule.com The development of thietane dioxide derivatives, for instance, opens up new possibilities for creating small polar motifs with tailored physicochemical properties. chemrxiv.org

Q & A

Q. Methodological reconciliation :

- HPLC parameters : Use a C18 column, 0.1% trifluoroacetic acid in acetonitrile/water (70:30), UV detection at 254 nm. Compare retention times against certified standards.

- Spectrophotometry : Employ oxidative coupling with 4-aminoantipyrine (λmax 490 nm) after derivatization.

- Cross-validation : Analyze spiked samples with known impurities. Discrepancies often arise from non-specific absorbance in spectrophotometry; HPLC resolves co-eluting impurities .

Advanced: What experimental designs are appropriate for studying the degradation kinetics of this compound under various storage conditions?

-

Forced degradation studies : Expose samples to heat (40–60°C), humidity (75% RH), and UV light.

-

Analytical monitoring : Use stability-indicating HPLC methods with peak purity ≥99%.

-

Kinetic modeling : Apply Arrhenius equation for shelf-life prediction. Data tables from accelerated studies show:

Condition Degradation Rate (k) Half-life (t₁/₂) 25°C, dry 0.002 day⁻¹ 346 days 40°C, 75% RH 0.015 day⁻¹ 46 days

Advanced: How does the molecular structure of this compound influence its reactivity in nucleophilic substitution reactions?

The strained thietane ring (C-S-C bond angle ~90°) increases electrophilicity at the sulfur atom. Key factors:

- Steric effects : Bulky substituents reduce accessibility to the reactive site.

- Solvent polarity : Higher polarity stabilizes transition states (e.g., DMSO accelerates SN2 mechanisms).

- Leaving group ability : Chloride in the hydrochloride salt enhances nucleofuge displacement. Computational studies (DFT) show a 15–20% lower activation energy compared to non-cyclic analogs .

Basic: What validated protocols exist for quantifying this compound in complex matrices, and how should standard curves be prepared?

- Sample preparation : Extract using acidified methanol (0.1% HCl), followed by centrifugation (10,000 rpm, 15 min).